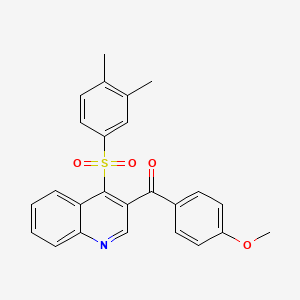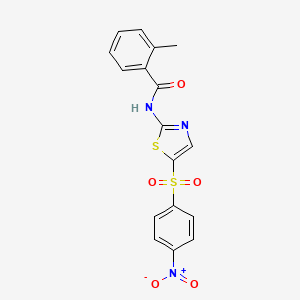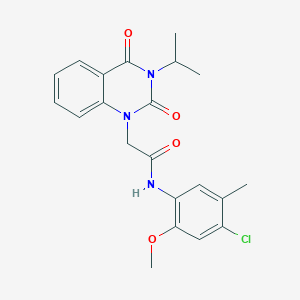
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-isopropyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-isopropyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-isopropyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-isopropyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity : A study by El Kayal et al. (2019) explored derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant properties. They identified a compound showing promise in improving convulsive syndrome rates in mice without impairing motor coordination, suggesting potential as an anticonvulsant.
Anti-inflammatory and Analgesic Evaluation : Research by Rajasekaran et al. (2011) on thioxoquinazolinone derivatives, a class related to your compound of interest, revealed significant anti-inflammatory and analgesic activities compared to standard drugs.
Herbicide Metabolism and Toxicology : The study by Coleman et al. (2000) and another by Coleman et al. (2000) examined the metabolic pathways of chloroacetamide herbicides, finding differences in metabolism between human and rat liver microsomes. This research provides insights into the environmental and health impacts of such compounds.
Antimalarial Activity : Werbel et al. (1986) conducted a study on derivatives similar to your compound, showing promising antimalarial properties against Plasmodium berghei, suggesting potential use in antimalarial therapy.
Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) researched quinazolinyl acetamides for their analgesic and anti-inflammatory activities, finding compounds with significant potential compared to standard drugs.
Cancer Research and Antitumor Activity : Forsch et al. (2002) investigated thiophene analogues of 5-chloro-5,8-dideazafolic acid for their antitumor activities, offering insights into potential cancer therapies.
Corrosion Inhibition : Kumar et al. (2020) conducted a study on quinazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic environments.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4-dioxo-3-propan-2-ylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-12(2)25-20(27)14-7-5-6-8-17(14)24(21(25)28)11-19(26)23-16-9-13(3)15(22)10-18(16)29-4/h5-10,12H,11H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZOCAUCKSZHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-isopropyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

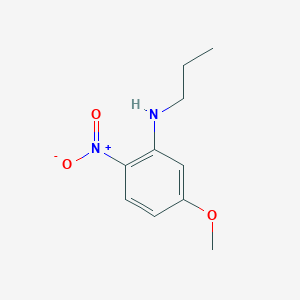
![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)
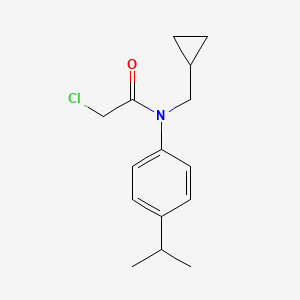


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)
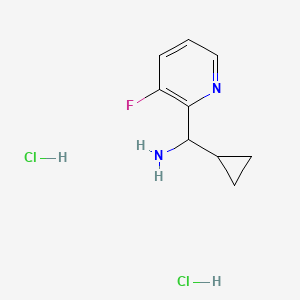

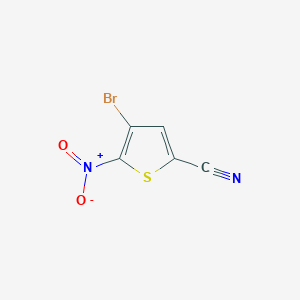

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)
